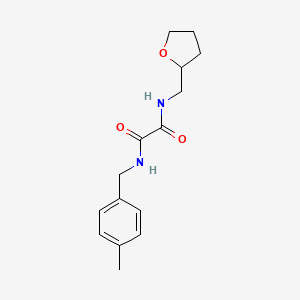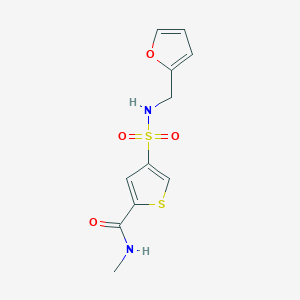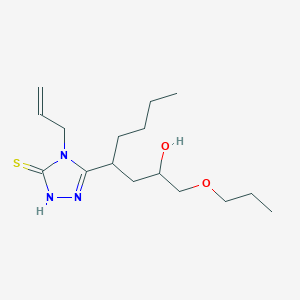![molecular formula C17H23NO B5251486 1-(4-methylspiro[3,4-dihydroquinoline-2,1'-cyclohexane]-1-yl)ethanone CAS No. 5795-20-0](/img/structure/B5251486.png)
1-(4-methylspiro[3,4-dihydroquinoline-2,1'-cyclohexane]-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a quinoline moiety fused with a cyclohexane ring, and a ketone functional group attached to the spiro center. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of 1-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoline with cyclohexanone under basic conditions . The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the spirocyclic product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions (e.g., temperature, pressure) can be tailored to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-tetrahydro-4-methylspiro[quinoline-2-cyclohexane]
- 1-acetyl-2,2,4-trimethyl-3,4-dihydroquinoline
Uniqueness
1-(4-methylspiro[3,4-dihydroquinoline-2,1’-cyclohexane]-1-yl)ethanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-methylspiro[3,4-dihydroquinoline-2,1'-cyclohexane]-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-12-17(10-6-3-7-11-17)18(14(2)19)16-9-5-4-8-15(13)16/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUIAXDZUZEACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCC2)N(C3=CC=CC=C13)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973525 |
Source


|
| Record name | 1-(4'-Methyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinolin]-1'-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5795-20-0 |
Source


|
| Record name | 1-(4'-Methyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinolin]-1'-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B5251414.png)


![isopropyl 7-(3,4-diethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5251446.png)
![9-methyl-3-(4-nitrobenzylidene)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5251453.png)


![4-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B5251477.png)
![1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea](/img/structure/B5251482.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbenzamide hydrochloride](/img/structure/B5251484.png)
![1-(4-methoxybenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5251492.png)

![11-[(3-Bromo-4-fluorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5251510.png)
